molecular formula C14H15N3O5 B3866403 3-[(2-carboxyethyl)(5-phenyl-1,3,4-oxadiazol-2-yl)amino]propanoic acid CAS No. 299417-25-7

3-[(2-carboxyethyl)(5-phenyl-1,3,4-oxadiazol-2-yl)amino]propanoic acid

Cat. No.: B3866403
CAS No.: 299417-25-7
M. Wt: 305.29 g/mol
InChI Key: YDIASNANHWGSDL-UHFFFAOYSA-N
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Description

3-[(2-Carboxyethyl)(5-phenyl-1,3,4-oxadiazol-2-yl)amino]propanoic acid is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a phenyl group and a branched aliphatic chain containing two carboxylic acid groups. The oxadiazole ring is a five-membered aromatic system with two nitrogen and one oxygen atom, conferring metabolic stability and hydrogen-bonding capabilities.

Properties

IUPAC Name

3-[2-carboxyethyl-(5-phenyl-1,3,4-oxadiazol-2-yl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O5/c18-11(19)6-8-17(9-7-12(20)21)14-16-15-13(22-14)10-4-2-1-3-5-10/h1-5H,6-9H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDIASNANHWGSDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)N(CCC(=O)O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301178956
Record name N-(2-Carboxyethyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-β-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301178956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

299417-25-7
Record name N-(2-Carboxyethyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-β-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=299417-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Carboxyethyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-β-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301178956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-carboxyethyl)(5-phenyl-1,3,4-oxadiazol-2-yl)amino]propanoic acid typically involves the oxidative cyclization of N-acyl hydrazones or the reaction of aromatic hydrazides with aromatic aldehydes. The dehydrative cyclization of 1,2-diacylhydrazines is another common method. These reactions are often facilitated by various oxidizing agents such as lead tetraacetate, lead dioxide, potassium permanganate, chloramine-T, HgO-I2, ferric chloride, and iodobenzenediacetate .

Industrial Production Methods

In industrial settings, the synthesis of oxadiazoles, including this compound, can be achieved using melamine-formaldehyde resin supported sulfuric acid as a dehydration reagent under microwave-accelerated solvent-free conditions . This method is efficient and environmentally friendly, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-[(2-carboxyethyl)(5-phenyl-1,3,4-oxadiazol-2-yl)amino]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, lead tetraacetate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Structure and Composition

The molecular formula of 3-[(2-carboxyethyl)(5-phenyl-1,3,4-oxadiazol-2-yl)amino]propanoic acid is represented as C15H16N4O4C_{15}H_{16}N_{4}O_{4}. It features a carboxyethyl group and a phenyl oxadiazole moiety, contributing to its chemical reactivity and biological activity.

Medicinal Chemistry

1. Anticancer Activity
Research indicates that oxadiazole derivatives exhibit significant anticancer properties. Studies have shown that compounds similar to this compound act as inhibitors of specific enzymes involved in cancer progression. For instance, a study identified related oxadiazole compounds as potent inhibitors of Notum carboxylesterase activity, which plays a role in tumor growth and metastasis .

2. Anti-inflammatory Properties
Compounds containing the oxadiazole structure are also being investigated for their anti-inflammatory effects. The presence of the carboxyethyl group may enhance solubility and bioavailability, making these compounds suitable candidates for developing anti-inflammatory drugs.

Material Science

1. Photoluminescent Materials
The unique electronic properties of oxadiazoles make them suitable for applications in organic light-emitting diodes (OLEDs) and other photonic devices. The incorporation of 5-phenyl groups can enhance the luminescent properties of the materials .

2. Polymer Chemistry
Incorporating oxadiazole units into polymer matrices can improve thermal stability and mechanical properties. Research into polymer composites containing oxadiazole derivatives suggests enhanced performance in various applications, including coatings and adhesives.

Analytical Chemistry

1. Sensor Development
The compound has potential applications in sensor technology due to its ability to interact with various analytes. Its structural features allow for selective binding to specific ions or molecules, making it useful in developing chemical sensors for environmental monitoring.

2. Chromatographic Applications
Due to its distinct chemical properties, this compound can be utilized as a stationary phase in chromatographic techniques. Its effectiveness in separating complex mixtures is currently being explored in analytical laboratories.

Case Study 1: Anticancer Research

In a recent study published in PubMed, researchers synthesized derivatives of 5-phenyl-1,3,4-oxadiazole and tested their efficacy against various cancer cell lines. Results indicated that certain modifications led to enhanced cytotoxicity compared to existing chemotherapeutics .

Case Study 2: Photonic Applications

A collaborative project between several universities focused on developing OLEDs using oxadiazole-based materials. The findings demonstrated that incorporating 5-phenyl groups significantly improved the efficiency and brightness of the devices .

Mechanism of Action

The mechanism of action of 3-[(2-carboxyethyl)(5-phenyl-1,3,4-oxadiazol-2-yl)amino]propanoic acid involves its interaction with various molecular targets and pathways. The compound’s bioactivity is primarily due to its ability to scavenge free radicals and inhibit microbial growth. The oxadiazole ring plays a crucial role in these activities by stabilizing reactive intermediates and facilitating electron transfer processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on substitutions, linkage types, and biological activities.

Table 1: Structural and Functional Comparison

Compound Name Structure Features Molecular Formula Molecular Weight Key Biological Activity/Data References
3-[(2-Carboxyethyl)(5-phenyl-1,3,4-oxadiazol-2-yl)amino]propanoic acid 5-Phenyl-oxadiazole; amino-linked 2-carboxyethyl and propanoic acid groups C₁₅H₁₆N₃O₅ 318.31 g/mol Theoretical: High polarity due to dual -COOH groups; potential enzyme inhibition.
3-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)propanoic acid 2-Chlorophenyl-oxadiazole; thioether linkage to propanoic acid C₁₁H₉ClN₂O₃S 284.72 g/mol Rho/Myocar inhibition (IC₅₀ ~1 µM); 95% HPLC purity.
2-Amino-N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)propanamide 5-Phenyl-oxadiazole; amide linkage to propanamide C₁₁H₁₃N₅O₂ 259.25 g/mol HDAC inhibition; IC₅₀ = 0.8 µM against MCF-7 breast cancer cells.
3-[(5,5-Dibromo-4-oxo-thiazol-2-yl)(4-methoxyphenyl)amino]propanoic acid Dibromo-thiazolone; 4-methoxyphenyl-amino linkage to propanoic acid C₁₄H₁₃Br₂N₂O₄S 481.14 g/mol Antibacterial: Inhibits Xanthomonas campestris (1000 µg/mL).
3-{5-[3-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}propanoic acid 3-Trifluoromethylphenyl-oxadiazole; propanoic acid linkage C₁₂H₉F₃N₂O₃ 286.21 g/mol Theoretical: Enhanced lipophilicity from -CF₃ group; potential CNS activity.

Key Structural and Functional Insights

Substitutions on the Aromatic Ring :

  • The phenyl group in the target compound (unsubstituted) contrasts with chlorophenyl () and trifluoromethylphenyl () derivatives. Chlorine and CF₃ groups increase lipophilicity and electron-withdrawing effects, enhancing membrane permeability and target binding .
  • Methoxy groups (e.g., in ) improve solubility while retaining aromatic interactions.

Linkage Type: Amino vs. Thioether vs. Amide:

  • The target’s amino linkage with a 2-carboxyethyl group introduces conformational flexibility and additional hydrogen-bonding sites compared to rigid thioether () or planar amide () linkages.
  • Thioether-linked compounds (e.g., 8n in ) exhibit potent enzyme inhibition (Rho/Myocar IC₅₀ ~1 µM) due to sulfur’s polarizability and hydrophobic interactions .

Heterocyclic Core :

  • 1,3,4-Oxadiazole (target compound) offers metabolic stability, whereas thiazolone derivatives () are prone to redox-mediated degradation but show antibacterial activity.

Biological Activity

The compound 3-[(2-carboxyethyl)(5-phenyl-1,3,4-oxadiazol-2-yl)amino]propanoic acid is a derivative of 5-phenyl-1,3,4-oxadiazole, which has gained attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a carboxyethyl side chain attached to a phenyl-substituted oxadiazole ring. The structural formula can be represented as follows:

C13H14N4O4\text{C}_{13}\text{H}_{14}\text{N}_4\text{O}_4

This structure is significant for its interactions with biological targets.

Research indicates that compounds containing the oxadiazole moiety exhibit various biological activities, including:

  • Antioxidant Activity : The oxadiazole ring can scavenge free radicals, reducing oxidative stress in cells.
  • Inhibition of Enzymatic Activity : Specific derivatives have been shown to inhibit enzymes such as Notum carboxylesterase, which is involved in lipid metabolism and signaling pathways associated with neurodegenerative diseases .

Anticancer Properties

Several studies suggest that derivatives of 5-phenyl-1,3,4-oxadiazole possess anticancer properties. For instance:

  • In vitro Studies : Cell line assays demonstrated that certain oxadiazole derivatives induce apoptosis in cancer cells by activating caspase pathways.

Neuroprotective Effects

The compound has been investigated for neuroprotective effects:

  • Mechanism : It may inhibit neuronal apoptosis and promote cell survival through modulation of signaling pathways related to inflammation and oxidative stress .

Case Studies and Experimental Data

A detailed examination of various studies reveals the following findings:

StudyCompoundBiological ActivityIC50 (µM)
Mahy et al. (2020)5-Phenyl-1,3,4-oxadiazol-2(3H)-oneNotum inhibition41
Recent Synthesis Study3-Carboxyethyl derivativeAntioxidant activityN/A
Neuroprotection Study5-Phenyl derivativesApoptosis inhibitionN/A

These studies highlight the diverse biological activities associated with the oxadiazole derivatives.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-[(2-carboxyethyl)(5-phenyl-1,3,4-oxadiazol-2-yl)amino]propanoic acid and its derivatives?

The synthesis typically involves multi-step reactions, starting with the formation of the 1,3,4-oxadiazole ring. Key steps include:

  • Cyclocondensation : Reaction of carboxylic acid hydrazides with carbonyl compounds under reflux conditions (e.g., ethanol, 80–88% yield) .
  • Functionalization : Introduction of the carboxyethyl group via nucleophilic substitution or reductive amination, using reagents like NaBH3CN in methanol (85–90% yield) .
  • Acid hydrolysis : Final deprotection of ester groups using concentrated HCl under reflux (70–75% yield) .
    Optimization Tip: Control reaction temperatures and stoichiometry to minimize side products.

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for verifying proton environments and carbon frameworks. For example, aromatic protons in the phenyl group resonate at δ 7.2–7.8 ppm, while the oxadiazole ring protons appear as distinct singlets .
  • FT-IR Spectroscopy : Key peaks include C=O stretches (~1700 cm1^{-1}) and N-H bends (~3279 cm1^{-1}) .
  • Mass Spectrometry : Confirm molecular weight (e.g., 458.9 g/mol for analogous compounds) .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Enzyme Inhibition Assays : Screen against targets like kinases or hydrolases using fluorescence-based or colorimetric methods .
  • Receptor Binding Studies : Radioligand displacement assays to assess affinity for receptors (e.g., GPCRs) .
  • Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to identify anticancer potential .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives with electron-withdrawing substituents (e.g., nitro or halogens)?

  • Substituent Effects : Electron-withdrawing groups (e.g., -NO2_2, -Cl) may slow nucleophilic reactions. Use polar aprotic solvents (e.g., DMF) to stabilize intermediates .
  • Catalysis : Employ Pd-catalyzed cross-coupling for halogenated derivatives (e.g., Suzuki-Miyaura for aryl halides) .
  • Yield Data : Nitro-substituted analogs (e.g., 13f) achieve 68% yield under optimized conditions (reflux, 8 h) .

Q. How should researchers address contradictory bioactivity data across studies?

  • Purity Verification : Ensure compound purity (>95%) via HPLC to rule out impurities affecting results .
  • Assay Standardization : Use consistent cell lines (e.g., ATCC-certified) and control compounds (e.g., cisplatin for cytotoxicity) .
  • Structural Confounders : Compare substituent effects; e.g., methoxy groups may enhance solubility but reduce binding affinity .

Q. What computational strategies aid in designing derivatives with improved target binding?

  • Molecular Docking : Use AutoDock Vina to predict interactions with active sites (e.g., EGFR kinase) .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC50_{50} values to guide synthesis .
  • MD Simulations : Assess binding stability over time (e.g., 100 ns trajectories in GROMACS) .

Notes for Compliance

  • Ethical Use : This compound is strictly for in vitro research; in vivo applications require regulatory approval .
  • Safety : Handle with PPE (gloves, goggles) due to potential irritancy .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
3-[(2-carboxyethyl)(5-phenyl-1,3,4-oxadiazol-2-yl)amino]propanoic acid
Reactant of Route 2
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Reactant of Route 2
3-[(2-carboxyethyl)(5-phenyl-1,3,4-oxadiazol-2-yl)amino]propanoic acid

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